N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]hexanamide
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Overview
Description
3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a hexanoyl group, a benzodiazole ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves multi-step organic reactions. One common method includes the reaction of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. This is followed by the addition of thiourea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, alcohols, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices
Mechanism of Action
The mechanism of action of 3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting various signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate: This compound shares a similar benzodiazole ring structure but differs in its functional groups.
2-(6,7-Difluoro-3-Oxo-2,3-Dihydro-1H-Cyclopenta[b]naphthalen-1-ylidene)malononitrile: Another compound with a similar core structure but different substituents.
Uniqueness
3-HEXANOYL-1-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18N4O2S |
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Molecular Weight |
306.39 g/mol |
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]hexanamide |
InChI |
InChI=1S/C14H18N4O2S/c1-2-3-4-5-12(19)18-14(21)15-9-6-7-10-11(8-9)17-13(20)16-10/h6-8H,2-5H2,1H3,(H2,16,17,20)(H2,15,18,19,21) |
InChI Key |
AEFCGBOKVISCGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(=S)NC1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
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